molecular formula C29H38N2O4 B11628989 1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11628989
M. Wt: 478.6 g/mol
InChI Key: BSPPPGKFQJVDBW-IMVLJIQESA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, an ethylamino group, and various substituted phenyl groups

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrrolidone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidone ring.

    Substitution Reactions: Introduction of the ethylamino group and the various substituted phenyl groups through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the pyrrolidone ring.

    Final Assembly: Coupling of the ethylamino group with the pyrrolidone ring and the substituted phenyl groups to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to form an alcohol.

    Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-7-30(8-2)16-17-31-26(22-12-10-21(11-13-22)19(4)5)25(28(33)29(31)34)27(32)24-15-14-23(35-9-3)18-20(24)6/h10-15,18-19,26,32H,7-9,16-17H2,1-6H3/b27-25+

InChI Key

BSPPPGKFQJVDBW-IMVLJIQESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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